2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol, with the CAS Registry Number 1255580-76-7, is a complex organic compound belonging to the quinazoline family. This compound has garnered attention due to its potential therapeutic applications, particularly as an inhibitor of poly (ADP-ribose) polymerase 14, which is implicated in various cancers and other diseases. The compound's structure features a quinazolinone core, substituted with cyclohexyl and methoxy groups, along with a propoxy chain that includes a pyrrolidine moiety.
The synthesis of 2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol typically involves multi-step organic reactions that require careful control of reaction conditions. While specific synthetic routes are often proprietary, general methods may include:
These steps often utilize reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium on carbon) to facilitate the reactions .
The molecular structure of 2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol can be represented using various notations:
InChI=1S/C30H47N5O2/c1-22(2)35-17-12-24(13-18-35)31-30-25-20-27(36-3)28(37-19-9-16-34-14-7-8-15-34)21-26(25)32-29(33-30)23-10-5-4-6-11-23/h20-24H,4-19H2,1-3H3,(H,31,32,33)
N(C=1C2=C(N=C(N1)C3CCCCC3)C=C(OCCCN4CCCC4)C(OC)=C2)C5CCN(C(C)C)CC5
The structure showcases a quinazoline ring system with multiple substituents that influence its biological activity .
The reactivity of 2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol can be characterized by several types of chemical reactions:
These reactions are significant for understanding how modifications to the structure can alter its biological activity .
The mechanism of action of 2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol primarily involves its role as an inhibitor of poly (ADP-ribose) polymerase 14. This enzyme is crucial for DNA repair processes and cellular stress responses. By inhibiting this enzyme:
Research indicates that compounds with similar structures exhibit significant antitumor activity, suggesting that this compound may follow analogous pathways .
Key physical properties of 2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol include:
| Property | Value |
|---|---|
| Melting Point | 93–94 °C |
| Solubility | Soluble in organic solvents (specific solubility data not provided) |
| Stability | Stable under standard laboratory conditions |
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups within its structure .
The primary applications of 2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol lie in medicinal chemistry:
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7